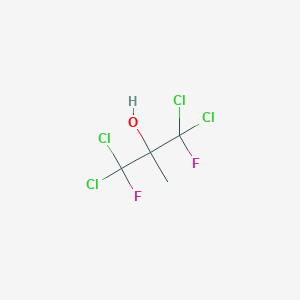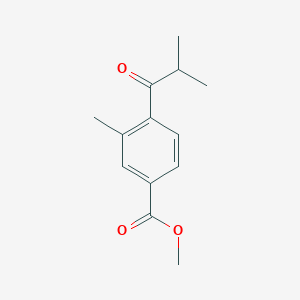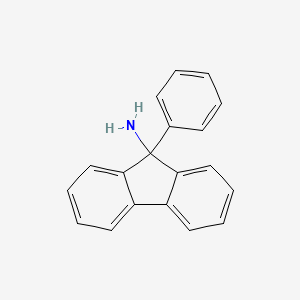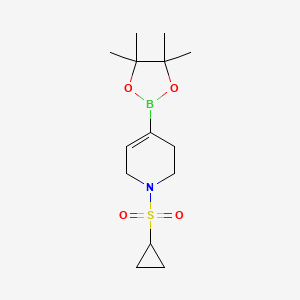
1,1,3,3-Tetrachloro-1,3-difluoro-2-methylpropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3-Tetrachloro-1,3-difluoro-2-methylpropan-2-ol is a chemical compound with a complex structure, characterized by the presence of chlorine and fluorine atoms attached to a central carbon backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetrachloro-1,3-difluoro-2-methylpropan-2-ol typically involves the reaction of chlorinated and fluorinated precursors under controlled conditions. One common method involves the use of epichlorohydrin and a mixture of hydrogen fluoride and potassium fluoride in diethylene glycol as a solvent. The reaction is carried out at elevated temperatures, around 160-170°C, followed by distillation under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1,1,3,3-Tetrachloro-1,3-difluoro-2-methylpropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .
科学研究应用
1,1,3,3-Tetrachloro-1,3-difluoro-2-methylpropan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated and chlorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, solvents, and other industrial applications.
作用机制
The mechanism of action of 1,1,3,3-Tetrachloro-1,3-difluoro-2-methylpropan-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its use and the biological system being studied .
相似化合物的比较
Similar Compounds
1,1,1,2-Tetrachloro-2,2-difluoroethane: A chlorofluorocarbon with similar halogenation but different structural properties.
1,1,2,2-Tetrachloro-1,2-difluoroethane: Another chlorofluorocarbon with a different arrangement of chlorine and fluorine atoms.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: A fluorinated alcohol with distinct chemical properties and applications.
Uniqueness
1,1,3,3-Tetrachloro-1,3-difluoro-2-methylpropan-2-ol is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical reactivity and potential applications. Its combination of halogenation and hydroxyl functional groups makes it a versatile compound for various scientific and industrial uses.
属性
CAS 编号 |
3960-86-9 |
|---|---|
分子式 |
C4H4Cl4F2O |
分子量 |
247.9 g/mol |
IUPAC 名称 |
1,1,3,3-tetrachloro-1,3-difluoro-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H4Cl4F2O/c1-2(11,3(5,6)9)4(7,8)10/h11H,1H3 |
InChI 键 |
VFJHVGXODBGKGE-UHFFFAOYSA-N |
规范 SMILES |
CC(C(F)(Cl)Cl)(C(F)(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B13992078.png)

![(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)


![2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide](/img/structure/B13992117.png)


![Methyl 4-[(4-nitrophenyl)carbonyl]benzoate](/img/structure/B13992144.png)
![Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B13992158.png)
![4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid](/img/structure/B13992164.png)

